Benzoquinonium
Overview
Description
Benzoquinonium is a neuromuscular blocking agent with the chemical formula C21H24N2O2. It is commonly used as a skeletal muscle relaxant during surgical procedures. This compound is known for its ability to produce a curare-like paralysis of neuromuscular transmission .
Preparation Methods
Benzoquinonium can be synthesized through several routes. One common method involves the oxidation of hydroquinone, which can be obtained by various routes. Industrially, hydroquinone is often produced by the oxidation of diisopropylbenzene followed by the Hock rearrangement . The net reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{CHMe}_2)_2 + 3 \text{O}_2 \rightarrow \text{C}_6\text{H}_4\text{O}_2 + 2 \text{OCMe}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Benzoquinonium undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits properties of a ketone, being able to form oximes, and as an oxidant, forming the dihydroxy derivative. It also undergoes addition reactions typical for α,β-unsaturated ketones . Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and acetic anhydride. Major products formed from these reactions include hydroquinone and triacetylhydroxyquinol .
Scientific Research Applications
Benzoquinonium has several scientific research applications. In chemistry, it is used as a hydrogen acceptor and oxidant in organic synthesis. It serves as a dehydrogenation reagent and is also used as a dienophile in Diels-Alder reactions . In biology and medicine, this compound is used as a neuromuscular blocking agent to produce muscle relaxation during surgical procedures . It has also been studied for its potential use in treating various medical conditions due to its ability to block neuromuscular transmission .
Mechanism of Action
Benzoquinonium exerts its effects by producing a curare-like paralysis of neuromuscular transmission. It acts on the muscle rather than the nerve terminal, preventing the twitch potentiating action and the anti-curare action of anticholinesterases such as edrophonium, neostigmine, and eserine . Paralysis produced by this compound is antagonized by injected acetylcholine and by acetylcholine liberated by tetanic stimulation of the motor nerve .
Comparison with Similar Compounds
Benzoquinonium is similar to other neuromuscular blocking agents such as tubocurarine, gallamine, and alcuronium. it has unique properties that differentiate it from these compounds. For example, this compound produces a curare-like paralysis rather than a decamethonium-like paralysis . It also has a different mechanism of action compared to other neuromuscular blocking agents, as it prevents the twitch potentiating action of anticholinesterases . Other similar compounds include ambenonium, neostigmine, and edrophonium .
Properties
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERABYSOHUZTPQ-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4O2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
311-09-1 (di-Chloride) | |
Record name | Benzoquinonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60997003 | |
Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7554-16-7, 9025-57-4 | |
Record name | Benzoquinonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endo-1,4-.beta.-xylanase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylanase, endo-1,4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOQUINONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | endo-1,4-beta-Xylanase | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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